Hemicholinium-15 is derived from the broader family of hemicholinium compounds, which are known for their ability to inhibit choline transport into cells. This specific compound is classified under organic chemistry and pharmacology, with applications in molecular biology and drug discovery. The International Chemical Identifier (CAS) number for Hemicholinium-15 is 4303-88-2 .
The synthesis of Hemicholinium-15 involves several key steps, typically focusing on the formation of the choline-like structure that allows it to interact with the high-affinity choline transporter.
The molecular formula for Hemicholinium-15 is C₁₂H₁₈BrNO₂, with a molecular weight of 288.2 g/mol. The structure comprises:
The compound's three-dimensional conformation allows it to effectively bind to the high-affinity choline transporter, inhibiting its function and subsequently affecting acetylcholine synthesis.
Hemicholinium-15 primarily participates in reactions that involve:
The effectiveness of Hemicholinium-15 as an inhibitor can be quantified by measuring changes in acetylcholine levels in biological systems upon administration.
The mechanism by which Hemicholinium-15 exerts its effects involves:
Studies have shown that administration of Hemicholinium-15 results in significant reductions in acetylcholine levels in various animal models, confirming its role as a potent inhibitor .
Hemicholinium-15 exhibits several notable physical and chemical properties:
The melting point, boiling point, and specific solubility data are crucial for practical applications in laboratory settings.
Hemicholinium-15 has several significant applications:
Hemicholinium-15 (HC-15) represents a strategically designed molecular tool in modern neuropharmacology, specifically engineered to probe the high-affinity choline uptake (HACU) system without the pharmacological limitations of earlier compounds. As a selective modulator of the presynaptic choline transporter (CHT1/SLC5A7), HC-15 enables precise interrogation of cholinergic neurotransmission – a system critical for cognitive processes, autonomic function, and neuromuscular control. Its development marks a significant evolution from the foundational hemicholinium compounds that first revealed the biochemical basis of acetylcholine synthesis regulation [2] [7].
The hemicholinium scaffold emerged from mid-20th century investigations into cholinergic neurotransmission. Schueler's 1955 discovery of hemicholinium-3 (HC-3) provided the first evidence that choline transport could be pharmacologically modulated. HC-3 demonstrated that inhibiting presynaptic choline uptake depleted acetylcholine (ACh) reserves, establishing the HACU system as the rate-limiting step in ACh synthesis [7] [9]. This bis-quaternary ammonium compound became an indispensable research tool, revealing fundamental neurochemical principles:
Despite their utility, early hemicholiniums faced significant limitations. HC-3's bis-quaternary structure conferred poor blood-brain barrier penetration and complex synthesis pathways that impeded radiolabeling for in vivo studies [1] [5]. These limitations drove the development of HC-15, a mono-quaternary analogue retaining the critical pharmacophore elements for CHT1 interaction while offering improved synthetic accessibility [1] [5].
Table 1: Evolution of Key Hemicholinium Compounds in Cholinergic Research
Compound | Chemical Features | Key Research Contributions | Limitations |
---|---|---|---|
Hemicholinium-3 (HC-3) | Bis-quaternary ammonium compound | • Established HACU as rate-limiting step in ACh synthesis• Demonstrated competitive inhibition (Ki = 1-5 nM)• Provided fundamental insights into cholinergic synaptic physiology | • Poor BBB penetration• Complex radiolabeling chemistry• Neuromuscular toxicity |
Hemicholinium Mustard (HCM) | Nitrogen mustard derivative of HC-3 | • Confirmed CHT1 selectivity over other transporters• Enabled irreversible inhibition studies• Demonstrated sodium dependency of binding | • High reactivity limits applications• Potential non-specific alkylation |
Hemicholinium-15 (HC-15) | Mono-quaternary morpholinium derivative | • Simplified radiolabeling for PET• Maintained nanomolar CHT1 affinity• Improved synthetic accessibility | • Potential non-specific binding in peripheral tissues |
HC-15 (4,4-dimethyl-2-hydroxy-2-phenylmorpholinium) emerged as a rationally designed solution to the molecular limitations of HC-3. Structural simplification created a compound amenable to efficient radiolabeling while preserving the essential elements for CHT1 interaction:
Synthetic Accessibility: HC-15 is synthesized via N-alkylation of 4-methyl-2-phenyl-morpholin-2-ol precursor. [¹¹C]HC-15 is prepared by N-[¹¹C]methylation using [¹¹C]CH₃OTf in 55-70% radiochemical yield, while [¹⁸F]HC-15 is synthesized by N-[¹⁸F]fluoromethylation (20-30% radiochemical yield) – significantly more efficient than HC-3 radiolabeling approaches [1] [5].
Biochemical Specificity: HC-15 maintains nanomolar affinity for CHT1, acting as a competitive inhibitor that directly competes with choline at the transporter's substrate-binding site. The transporter's architecture features a conserved aromatic cage (W62, Y67, Y91, W141, W254, W406) that engages the quaternary ammonium group through cation-π interactions – a binding mode shared by HC-15 and choline [10].
Ion Dependency: Like native choline transport, HC-15 binding requires Na⁺ and Cl⁻ cofactors. Structural studies identify three ion-binding sites: two for Na⁺ (Na1, Na2) and one for Cl⁻ adjacent to the substrate binding pocket. The Cl⁻ site coordinates with choline's hydroxyl group via hydrogen bonding and stabilizes the conformation of the 63VGGGY67 loop essential for substrate recognition [10].
Table 2: Radiotracer Applications of Hemicholinium-15 in Molecular Imaging
Tracer | *Synthesis Yield | Specific Activity (Ci/μmol) | Biodistribution Findings | Imaging Applications |
---|---|---|---|---|
[¹¹C]HC-15 | 55-70% (decay corrected to EOB) | 2-3 (EOS) | • 1.32 ± 0.75 %ID/g in rat right ventricle• Low brain penetration | • Dynamic PET in rats (60 min acquisition)• Cardiac innervation imaging in dogs |
[¹⁸F]HC-15 | 20-30% (decay corrected to EOB) | >1.0 (EOS) | • 1.28 ± 0.81 %ID/g in rat left ventricle• Similar cardiac uptake to [¹¹C]HC-15 | • Comparative studies with [¹¹C]HC-15• Longer half-life permits extended imaging protocols |
*EOB = End of Bombardment; EOS = End of Synthesis; %ID/g = Percentage Injected Dose per Gram
The development of [¹¹C]HC-15 and [¹⁸F]HC-15 enabled the first PET-based investigations of cardiac cholinergic innervation. Biodistribution studies in rats demonstrated significant uptake in ventricular tissue (1.32% ID/g for [¹¹C]HC-15 and 1.28% ID/g for [¹⁸F]HC-15 at 20 minutes post-injection) [1]. Dynamic PET imaging revealed rapid cardiac accumulation, producing clear images of the heart in both rats and dogs. However, critical blocking experiments with unlabeled HC-15 (3 mg/kg) revealed a complication: no significant reduction in tracer uptake, suggesting substantial non-specific binding in myocardial tissue [1] [5]. This finding indicates that while HC-15 exhibits the necessary affinity for CHT1, its utility as a specific in vivo imaging agent may be limited by non-target interactions in peripheral tissues.
Beyond imaging, HC-15 has advanced fundamental research in neurobiology through two key applications:
Memory Reconsolidation Studies: Intracerebroventricular (ICV) administration of HC-15 immediately after memory reactivation impairs retention performance in mouse inhibitory avoidance tasks. This effect exhibits temporal specificity, occurring when reactivation occurs 2-14 days after training but not at 30 days. The absence of spontaneous recovery 21 days post-treatment distinguishes this effect from extinction and supports cholinergic involvement in memory reconsolidation [3] [8].
Presynaptic Receptor Characterization: In guinea pig ileum preparations, HC-15 inhibits epibatidine-evoked acetylcholine release (IC₅₀ ≈ 1 μM), revealing functional interactions between CHT1 and presynaptic nicotinic acetylcholine receptors (nAChRs). This suggests a coordinated regulation of choline uptake and ACh release mechanisms at the presynaptic terminal [4].
Recent structural biology breakthroughs have illuminated the precise molecular interactions governing HC-15's effects. Cryo-EM structures of human CHT1 (resolutions 2.4-3.7Å) reveal that HC-15 binds within the same aromatic cage as choline but extends additional interactions with TM1, TM3, and TM10 residues. Unlike competitive inhibitors like HC-3, the structurally distinct inhibitor ML352 binds at a non-competitive allosteric site near the intracellular gate, demonstrating pharmacological diversity in CHT1 modulation strategies [10]. These structural insights provide a foundation for designing next-generation compounds with improved specificity for research and potential therapeutic applications.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0